molecular formula C14H13ClO2 B599287 4-Chloro-2-methoxy-1-(4-methoxyphenyl)benzene CAS No. 1365271-31-3

4-Chloro-2-methoxy-1-(4-methoxyphenyl)benzene

Cat. No. B599287
M. Wt: 248.706
InChI Key: DJBBJCYESMXEDA-UHFFFAOYSA-N
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Description

“4-Chloro-2-methoxy-1-(4-methoxyphenyl)benzene” is a chemical compound with the molecular formula C14H13ClO2 . It has a molecular weight of 248.71 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C14H13ClO2/c1-16-12-6-3-10(4-7-12)13-8-5-11(15)9-14(13)17-2/h3-9H,1-2H3 . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

The compound has a molecular weight of 248.71 . Other physical and chemical properties such as melting point, boiling point, solubility, etc., are not mentioned in the search results.

Scientific Research Applications

Catalysis and Reaction Mechanisms

  • Buchner Addition Catalysis : A study demonstrated the use of chloro(tetraphenylporphyrinato)iron as an active catalyst for the Buchner addition of para-substituted methyl 2-phenyldiazoacetates to substituted benzenes, achieving yields greater than 70% at temperatures ranging from 60–100°C. This work highlights the catalytic potential in facilitating complex organic reactions, including those involving methoxy-substituted benzenes similar to 4-Chloro-2-methoxy-1-(4-methoxyphenyl)benzene (Mbuvi & Woo, 2009).

Polymer Chemistry

  • Cationic Polymerizations : Research on 1,4-Bis(1-methoxy-1-methylethyl)benzene, related to the structure of 4-Chloro-2-methoxy-1-(4-methoxyphenyl)benzene, has shown its role as an initiator/transfer agent for cationic polymerizations, requiring excess BCl3 for activation due to complex formation between the ether and BCl3. This study contributes to understanding the polymerization processes and the role of methoxy-substituted benzene compounds (Dittmer, Pask, & Nuyken, 1992).

Organic Synthesis and Photogeneration

  • Aryl Cation Formation and Reactivity : Investigations into the photochemistry of chloroanisoles, closely related to 4-Chloro-2-methoxy-1-(4-methoxyphenyl)benzene, have led to an efficient method for generating aryl cations, which are key intermediates in organic synthesis. This work provides insights into the reactivity and potential applications of aryl cations in synthesizing various organic compounds (Protti, Fagnoni, Mella, & Albini, 2004).

Analytical and Material Chemistry

  • Fluorescence Properties of Aromatic Halides : A study focusing on the synthesis of aromatic halides, including derivatives of 4-Chloro-2-methoxy-1-(4-methoxyphenyl)benzene, explored their fluorescence properties. Such research is vital for developing new materials with potential applications in sensing, imaging, and electronic devices (Li et al., 2017).

properties

IUPAC Name

4-chloro-2-methoxy-1-(4-methoxyphenyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClO2/c1-16-12-6-3-10(4-7-12)13-8-5-11(15)9-14(13)17-2/h3-9H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJBBJCYESMXEDA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=C(C=C(C=C2)Cl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40742831
Record name 4-Chloro-2,4'-dimethoxy-1,1'-biphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40742831
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-2-methoxy-1-(4-methoxyphenyl)benzene

CAS RN

1365271-31-3
Record name 1,1′-Biphenyl, 4-chloro-2,4′-dimethoxy-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1365271-31-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-2,4'-dimethoxy-1,1'-biphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40742831
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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